molecular formula C30H48O B196042 Olean-12-en-3-one CAS No. 638-97-1

Olean-12-en-3-one

Cat. No.: B196042
CAS No.: 638-97-1
M. Wt: 424.7 g/mol
InChI Key: LIIFBMGUDSHTOU-GCNWHLNUSA-N
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Description

Olean-12-en-3-one is a pentacyclic triterpenoid compound with the molecular formula C30H48O. It is a derivative of oleanolic acid, which is widely found in various plants and has been used in traditional medicine for its therapeutic properties. This compound is known for its unique structure and potential biological activities, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Olean-12-en-3-one, also known as oleanolic acid, is a pentacyclic triterpenoid that is ubiquitously present in the plant kingdom . The primary targets of this compound are capsaicin-sensitive nerves, endogenous nitric oxide (NO), and prostaglandins (PGs) . These targets play a crucial role in various biological activities, including the regulation of blood glucose levels, gastric emptying, gastrointestinal transit, and gastric mucosal protection .

Mode of Action

This compound interacts with its targets through complex and multifactorial mechanisms . It has been observed to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats, respectively . It also inhibits gastric emptying in rats and mice, accelerates gastrointestinal transit in mice, and protects against gastric mucosal lesions in rats . These effects are mediated through the involvement of capsaicin-sensitive nerves, endogenous NO, and PGs .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also interferes in several stages of the development of different types of cancer . The compound is synthesized via the cytoplasmic acetate/mevalonate pathway and shares common biosynthetic precursors up to (3S)-2,3-squalene epoxide, also known as oxidosqualene .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . Oleanolic acid 3-O-monodesmosides, a type of active saponin, at a dose of 100 mg/kg (p.o.) inhibited the elevated plasma glucose levels . Due to its hydrophobic nature, this compound is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The gastrointestinal tract is an important action site of saponins, and the role of the saponins in the gastrointestinal tract should be carefully considered

Biochemical Analysis

Biochemical Properties

Olean-12-en-3-one interacts with various enzymes, proteins, and other biomolecules. It exhibits a wide range of biological activities, including antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities . These interactions are complex and multifactorial, involving various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Olean-12-en-3-one can be synthesized through several steps starting from oleanolic acid. The process typically involves the oxidation of oleanolic acid to form this compound. One common method includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired transformation .

Industrial Production Methods: Industrial production of this compound often involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process may include techniques such as maceration, heat reflux, or Soxhlet extraction using suitable solvents . The extracted oleanolic acid is then subjected to oxidation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Olean-12-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Higher oxidation states of this compound.

    Reduction: β-amyrin.

    Substitution: Functionalized this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo various chemical modifications and exhibit diverse biological activities. Its ability to serve as a precursor for other triterpenoids and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFBMGUDSHTOU-GCNWHLNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980370
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-97-1
Record name Olean-12-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Olean-12-en-3-one?

A1: this compound, also known as β-amyrenone, is a naturally occurring pentacyclic triterpenoid. It is commonly found in various plant species and has been the subject of research for its potential biological activities.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q3: How is this compound structurally characterized?

A3: The structure of this compound has been elucidated through spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ].

Q4: What are the sources of this compound?

A4: this compound has been isolated from various plant sources, including Ficus sur, Bombax ceiba, Salvia palaefolia, Harpullia pendula, Adiantum capillus-veneris, and Eremomastax speciosa [, , , , , ].

Q5: Is this compound stable in the environment?

A5: Research suggests that this compound and related compounds can be used as tracers for the abiotic degradation of vascular-plant organic matter in aquatic environments [, ]. This indicates that while present in environmental samples, they are subject to degradation processes like autoxidation.

Q6: What are the potential applications of this compound?

A6: While research is ongoing, this compound and its derivatives have shown potential for antibacterial and neuroprotective activities. Further studies are needed to explore its therapeutic potential fully [, , ].

Q7: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A7: Yes, research has explored the synthesis of novel derivatives of this compound and their urease inhibition properties, providing insights into its SAR [, ].

Q8: Are there any computational chemistry studies on this compound?

A8: Molecular modelling studies have been conducted on this compound derivatives to understand their interactions with target enzymes, contributing to the understanding of their potential mechanisms of action [, ].

Q9: What analytical methods are used to characterize and quantify this compound?

A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in plant extracts and environmental samples [, , , , ].

Q10: Has the efficacy of this compound been studied in vitro or in vivo?

A10: Studies have investigated the antibacterial activity of this compound using in vitro assays against various bacterial strains [, ]. Additionally, research has shown that a Bombax ceiba leaf extract, rich in this compound, exhibited neuroprotective effects in a rat model of scopolamine-induced memory impairment [].

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